

# Isoconazole nitrate natural bond orbital NBO analysis

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## Compound Focus: Isoconazole Nitrate

CAS No.: 24168-96-5

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## Computational Methods for NBO Analysis

The NBO analysis for Isoconazole was performed within a broader Density Functional Theory (DFT) study to determine atomic charges and molecular electrostatic potential (MEP). The table below summarizes the key computational parameters and methodologies used.

Aspect	Specification for Isoconazole
Primary Functional	CAM-B3LYP [1] [2]
Basis Set (Geometry)	6-31G(d,p) [1] [2]
Basis Set (Single Point Energy/MEP)	6-311++G(2d,3p) [1] [2]
Charge Calculation Methods	Mulliken, CHelpG, <b>NBO</b> [1] [2]
Solvation Model	Conductor-like Polarizable Continuum Model (CPCM) [1] [2]
Software	Gaussian [1] [2]

## Key Findings from Charge Analysis

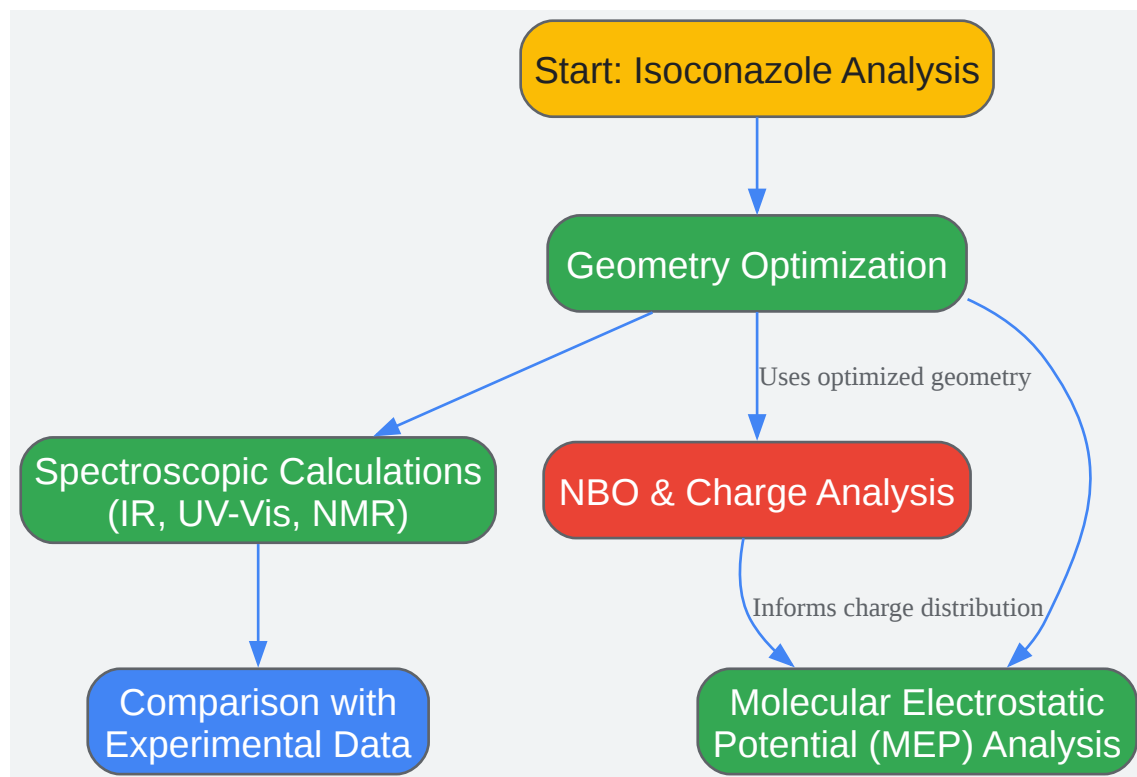
The study compared atomic charges calculated using different methods. The data for key heteroatoms in Isoconazole are summarized below. Note that values for some atoms, particularly chlorines, were not fully detailed in the available excerpts.

Atom	Role in Molecule	Charge (Mulliken)	Charge (CHelpG)	Charge (NBO)
N1	Pyrrolic nitrogen of imidazole ring	-0.289	<b>-0.607</b>	-0.510 [1] [2]
N2	Second nitrogen of imidazole ring	0.111	0.178	-0.421 [1] [2]
O1	Oxygen atom from ether group	-0.376	-0.406	-0.610 [1] [2]

A core finding was the significant variation in calculated charges depending on the method used. For example, the **pyrrolic nitrogen (N1)** was identified as the most negatively charged atom when using the **CHelpG** method, which fits the molecular electrostatic potential [1] [2]. This atom is crucial for coordinating the heme iron in the target CYP51A1 enzyme.

## Experimental & Computational Workflow

The following diagram illustrates the overall workflow for the spectroscopic and NBO analysis of Isoconazole, showing how the NBO calculation fits into the broader study.



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*Workflow for spectroscopic and NBO analysis of Isoconazole.*

## Guide to Implementation

For researchers aiming to replicate or extend this work, here is a detailed protocol based on the study:

- **Initial Setup:** The initial geometry of Isoconazole should be modeled based on its known chemical structure. Multiple rotameric conformations should be considered and optimized [1] [2].
- **Geometry Optimization:** Perform a geometry optimization for the selected rotamers to find the most stable conformation. The study found the **CAM-B3LYP/6-31G(d,p)** level of theory provided the smallest RMSD error for Isoconazole rotamers, making it a suitable choice [1] [2].
- **Single Point Energy & NBO Calculation:** Using the optimized geometry, run a single-point energy calculation at a higher level of theory (**CAM-B3LYP/6-311++G(2d,3p)**) to obtain accurate electronic properties. The NBO analysis is initiated within this step using the `pop=nbo` keyword in Gaussian software [1] [2].
- **Including Solvent Effects:** To simulate conditions closer to biological environments, recalculate the properties using a solvation model like CPCM [1] [2].

- **Data Analysis:** Analyze the output to determine NBO charges, natural population analysis, and potential donor-acceptor interactions (hyperconjugation) within the molecule.

## Limitations and Further Research

The current data has some limitations as a complete NBO analysis:

- The search results primarily report **atomic charges** only. A full NBO analysis typically also includes details on second-order perturbation theory to analyze stabilizing donor-acceptor interactions, which are not presented here [1] [2].
- The atomic charge values are highly method-dependent, as shown in the data. It is therefore critical to **consistently report and compare results using the same charge calculation method** (e.g., NBO or CHelpG) [1] [2].

To obtain a more comprehensive NBO analysis, you may need to consult the primary source directly or perform the calculations using the provided methodological framework.

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## References

1. Structural and Spectroscopic Properties of Isoconazole and ... [pmc.ncbi.nlm.nih.gov]
2. Structural and Spectroscopic Properties of Isoconazole and ... [mdpi.com]

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